

A Comparative Guide to SHP2 Allosteric Inhibitors: Shp2-IN-18 in Focus

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Compound of Interest		
Compound Name:	Shp2-IN-18	
Cat. No.:	B12374045	Get Quote

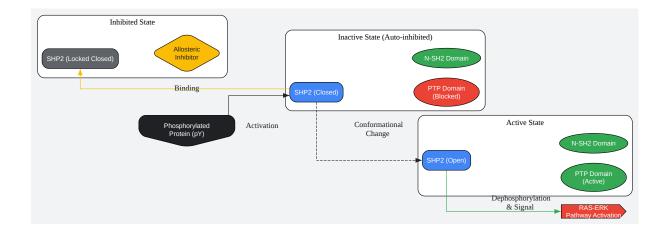
For Researchers, Scientists, and Drug Development Professionals

The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling, primarily through its role in activating the RAS-MAPK pathway. Its validation as a therapeutic target has led to the development of numerous allosteric inhibitors. These molecules bind to a pocket distinct from the active site, stabilizing SHP2 in a closed, auto-inhibited conformation. This guide provides a comparative analysis of a novel inhibitor, **Shp2-IN-18**, alongside other well-characterized SHP2 allosteric inhibitors: SHP099, TNO155 (Batoprotafib), and RMC-4630 (Vociprotafib).

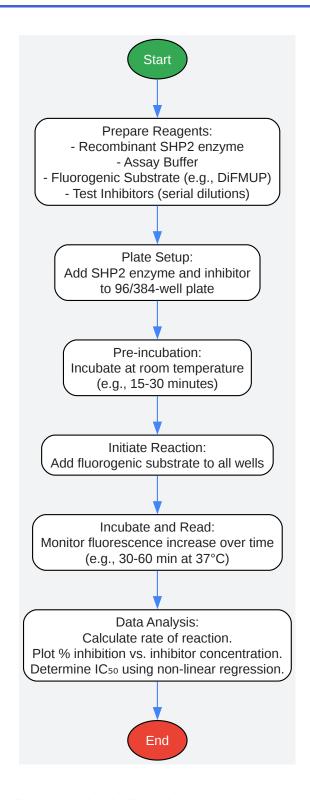
Mechanism of Allosteric Inhibition

SHP2 activity is regulated by a conformational change. In its inactive state, the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain. Upon activation by upstream receptor tyrosine kinases (RTKs), SHP2 adopts an open, active conformation. Allosteric inhibitors exploit this mechanism by binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, effectively locking the enzyme in its inactive state.[1][2][3] This prevents SHP2-mediated signaling and downstream activation of pathways like the RAS-ERK cascade.









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